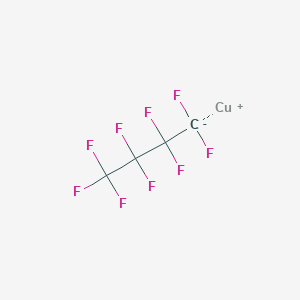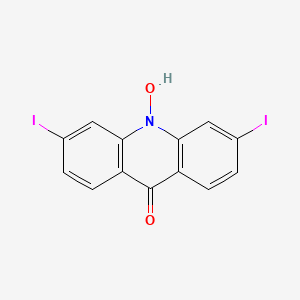
10-Hydroxy-3,6-diiodoacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-3,6-diiodoacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of hydroxy and diiodo substituents on the acridine core can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of nitro groups to the acridine core.
Reduction: Conversion of nitro groups to amino groups.
Iodination: Introduction of iodine atoms at specific positions.
Hydroxylation: Introduction of a hydroxy group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy-3,6-diiodoacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of iodine atoms to hydrogen.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: Used in the development of materials with specific properties, such as dyes or sensors.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and diiodo substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with a similar core structure.
9-Aminoacridine: A derivative with an amino group at the 9-position.
3,6-Diiodoacridine: A derivative with iodine atoms at the 3 and 6 positions.
Uniqueness
10-Hydroxy-3,6-diiodoacridin-9(10H)-one is unique due to the presence of both hydroxy and diiodo substituents, which can significantly influence its chemical properties and biological activities compared to other acridine derivatives.
Propriétés
Numéro CAS |
137452-20-1 |
|---|---|
Formule moléculaire |
C13H7I2NO2 |
Poids moléculaire |
463.01 g/mol |
Nom IUPAC |
10-hydroxy-3,6-diiodoacridin-9-one |
InChI |
InChI=1S/C13H7I2NO2/c14-7-1-3-9-11(5-7)16(18)12-6-8(15)2-4-10(12)13(9)17/h1-6,18H |
Clé InChI |
JXBIGPIPZNWUNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)N(C3=C(C2=O)C=CC(=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


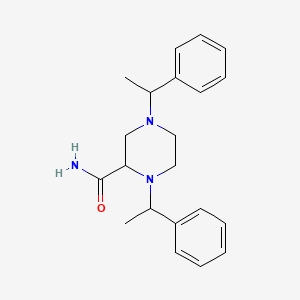
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
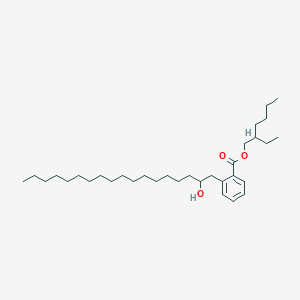
![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
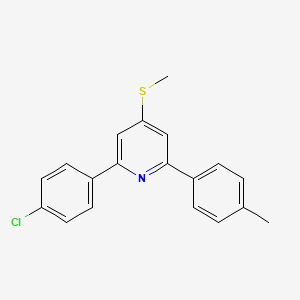
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
